Cas no 477328-92-0 (3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE)

3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE Chemical and Physical Properties
Names and Identifiers
-
- 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
- JS-2486
- 3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one
- 3-[(5-chloro-2-methoxyphenyl)amino]-1-(4-fluorophenyl)propan-1-one
- AKOS005108704
- 477328-92-0
- 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)propan-1-one
- SB83176
- 646-671-9
-
- Inchi: InChI=1S/C16H15ClFNO2/c1-21-16-7-4-12(17)10-14(16)19-9-8-15(20)11-2-5-13(18)6-3-11/h2-7,10,19H,8-9H2,1H3
- InChI Key: ILMHTEKJKVAYDO-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 307.0775346Da
- Monoisotopic Mass: 307.0775346Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 334
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 38.3Ų
3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AG41520-10mg |
3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one |
477328-92-0 | >90% | 10mg |
$240.00 | 2024-04-20 | |
TRC | C167250-50mg |
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone |
477328-92-0 | 50mg |
$ 380.00 | 2022-06-06 | ||
TRC | C167250-25mg |
3-(5-Chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone |
477328-92-0 | 25mg |
$ 230.00 | 2022-06-06 | ||
A2B Chem LLC | AG41520-500mg |
3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one |
477328-92-0 | >90% | 500mg |
$720.00 | 2024-04-20 | |
A2B Chem LLC | AG41520-1g |
3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one |
477328-92-0 | >90% | 1g |
$1295.00 | 2024-04-20 | |
A2B Chem LLC | AG41520-1mg |
3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one |
477328-92-0 | >90% | 1mg |
$201.00 | 2024-04-20 | |
A2B Chem LLC | AG41520-5mg |
3-((5-Chloro-2-methoxyphenyl)amino)-1-(4-fluorophenyl)propan-1-one |
477328-92-0 | >90% | 5mg |
$214.00 | 2024-04-20 |
3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
Additional information on 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
Professional Introduction to Compound with CAS No. 477328-92-0 and Product Name: 3-(5-CHLORO-2-METHOXYANILINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
The compound identified by the CAS number 477328-92-0 and the product name 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit remarkable potential in medicinal applications, particularly in the development of novel therapeutic agents. Its unique structural features, characterized by the presence of both chloro and fluoro substituents on an aromatic ring, alongside a methoxyanilino group, contribute to its distinctive chemical properties and biological activities.
Recent research in the domain of synthetic organic chemistry has highlighted the importance of such multifunctional arylalkanone derivatives in drug discovery. The 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone molecule serves as a versatile scaffold for further derivatization, enabling chemists to explore a wide spectrum of pharmacological effects. The chloro and fluoro groups are particularly noteworthy, as they are known to modulate the electronic properties of the aromatic system, thereby influencing the compound's reactivity and binding affinity to biological targets.
In the context of contemporary pharmaceutical research, this compound has garnered attention for its potential role in addressing various therapeutic challenges. Studies have demonstrated that derivatives of this class can interact with multiple biological pathways, making them promising candidates for treating conditions such as inflammation, cancer, and neurological disorders. The methoxyanilino moiety, in particular, is recognized for its ability to enhance solubility and bioavailability, which are critical factors in drug formulation.
The synthesis of 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone involves a series of well-established organic reactions, including condensation and substitution processes. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets stringent quality standards. The use of fluorinated aromatic compounds has become increasingly prevalent in modern drug design due to their ability to improve metabolic stability and binding interactions with enzymes and receptors.
One of the most compelling aspects of this compound is its potential as a lead structure for further medicinal chemistry investigations. Researchers have leveraged computational modeling techniques to predict its interaction with various biological targets, providing insights into its mechanism of action. These studies suggest that 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone may exert its effects through multiple mechanisms, including inhibition of key enzymes and modulation of signaling pathways.
The pharmaceutical industry has shown considerable interest in developing novel compounds with similar structural motifs. The combination of chloro, fluoro, and methoxy substituents creates a unique chemical profile that is both challenging and exciting for medicinal chemists. By systematically modifying these functional groups, researchers aim to identify analogs with enhanced potency, selectivity, and pharmacokinetic properties.
Recent advances in analytical chemistry have enabled more precise characterization of this compound, including spectroscopic studies such as NMR and mass spectrometry. These techniques provide critical data on molecular structure and purity, which are essential for evaluating its suitability for further development. Additionally, computational methods like molecular dynamics simulations have been used to explore the conformational flexibility of 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone, offering valuable insights into its behavior in biological environments.
The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique chemical properties make it a valuable tool for research in areas such as materials science and agrochemicals. By exploring its reactivity patterns and functionalization possibilities, scientists may uncover new uses that could benefit multiple industries.
In conclusion, 3-(5-chloro-2-methoxyanilino)-1-(4-fluorophenyl)-1-propanone represents a significant contribution to the field of medicinal chemistry. Its structural complexity and diverse functional groups offer numerous opportunities for further exploration and development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing some of the most pressing challenges in modern medicine.
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